molecular formula C10H7Cl2NO2S B2677404 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione CAS No. 338421-38-8

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione

Cat. No.: B2677404
CAS No.: 338421-38-8
M. Wt: 276.13
InChI Key: FNUXUVUUFTYOAB-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO2S and a molecular weight of 276.14 g/mol . This compound features a thiomorpholine ring substituted with a 2,6-dichlorophenyl group and two keto groups at positions 3 and 5. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiomorpholine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichlorophenyl)thiomorpholine-2,5-dione
  • 4-(2,6-Dichlorophenyl)thiomorpholine-3,4-dione
  • 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dithione

Uniqueness

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione is unique due to the specific positioning of the keto groups on the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,6-dichlorophenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S/c11-6-2-1-3-7(12)10(6)13-8(14)4-16-5-9(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXUVUUFTYOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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